molecular formula C10H16O5 B14297883 2-Hydroxy-2-(4-hydroxy-4-methyl-2-oxocyclohexyl)propanoic acid CAS No. 119980-54-0

2-Hydroxy-2-(4-hydroxy-4-methyl-2-oxocyclohexyl)propanoic acid

Katalognummer: B14297883
CAS-Nummer: 119980-54-0
Molekulargewicht: 216.23 g/mol
InChI-Schlüssel: QOWPOQPTCQRQCJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Hydroxy-2-(4-hydroxy-4-methyl-2-oxocyclohexyl)propanoic acid is a complex organic compound characterized by its unique structure, which includes a cyclohexyl ring with multiple functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-(4-hydroxy-4-methyl-2-oxocyclohexyl)propanoic acid typically involves multi-step organic reactions. One common method includes the aldol condensation of cyclohexanone with an appropriate aldehyde, followed by oxidation and hydrolysis steps to introduce the hydroxy and carboxylic acid groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions

2-Hydroxy-2-(4-hydroxy-4-methyl-2-oxocyclohexyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydroxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents like thionyl chloride (SOCl₂) for converting hydroxy groups to chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones or dicarboxylic acids, while reduction can produce diols.

Wissenschaftliche Forschungsanwendungen

2-Hydroxy-2-(4-hydroxy-4-methyl-2-oxocyclohexyl)propanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of polymers and other advanced materials.

Wirkmechanismus

The mechanism by which 2-Hydroxy-2-(4-hydroxy-4-methyl-2-oxocyclohexyl)propanoic acid exerts its effects involves interactions with various molecular targets. The hydroxy and carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Hydroxy-4-methylpentanoic acid: Similar structure but lacks the cyclohexyl ring.

    2-Hydroxy-4-methylbenzoic acid: Contains a benzene ring instead of a cyclohexyl ring.

    2-Hydroxy-2-methylpropanoic acid: Simpler structure with fewer functional groups.

Uniqueness

2-Hydroxy-2-(4-hydroxy-4-methyl-2-oxocyclohexyl)propanoic acid is unique due to its combination of a cyclohexyl ring with multiple functional groups, providing a versatile platform for chemical modifications and interactions. This makes it valuable in various research and industrial applications.

Eigenschaften

CAS-Nummer

119980-54-0

Molekularformel

C10H16O5

Molekulargewicht

216.23 g/mol

IUPAC-Name

2-hydroxy-2-(4-hydroxy-4-methyl-2-oxocyclohexyl)propanoic acid

InChI

InChI=1S/C10H16O5/c1-9(14)4-3-6(7(11)5-9)10(2,15)8(12)13/h6,14-15H,3-5H2,1-2H3,(H,12,13)

InChI-Schlüssel

QOWPOQPTCQRQCJ-UHFFFAOYSA-N

Kanonische SMILES

CC1(CCC(C(=O)C1)C(C)(C(=O)O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.